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molecular formula C14H18ClNO4S B8515002 1-(2-Chloro-benzenesulfonyl)-piperidine-3-carboxylic acid ethyl ester

1-(2-Chloro-benzenesulfonyl)-piperidine-3-carboxylic acid ethyl ester

Cat. No. B8515002
M. Wt: 331.8 g/mol
InChI Key: ZRJRDGDRFFZQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202888B2

Procedure details

To a solution of 3.87 g piperidine-3-carboxylic acid ethyl ester hydrochloride (commercially available) (20 mmol) in 40 mL DCM was added 10 mL of DIPEA (60 mmol). At room temperature 2.72 mL 2-chloro-benzenesulfonyl chloride (20 mmol) was added drop wise and stirred for 14 h. The mixture was diluted with 30 mL of DCM, washed with water (3×50 mL) and the organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to obtain the crude product which was further purified by column chromatography on silica eluting with 10% ethyl acetate in hexane to yield 5.73 g (86.3%) of the title compound. (MH+) 332.16.
Quantity
3.87 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
86.3%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5]([CH:7]1[CH2:12][CH2:11][CH2:10][NH:9][CH2:8]1)=[O:6])[CH3:3].CCN(C(C)C)C(C)C.[Cl:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[S:29](Cl)(=[O:31])=[O:30]>C(Cl)Cl>[CH2:2]([O:4][C:5]([CH:7]1[CH2:12][CH2:11][CH2:10][N:9]([S:29]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=2[Cl:22])(=[O:31])=[O:30])[CH2:8]1)=[O:6])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
3.87 g
Type
reactant
Smiles
Cl.C(C)OC(=O)C1CNCCC1
Name
Quantity
10 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.72 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the crude product which
CUSTOM
Type
CUSTOM
Details
was further purified by column chromatography on silica eluting with 10% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)OC(=O)C1CN(CCC1)S(=O)(=O)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.73 g
YIELD: PERCENTYIELD 86.3%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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